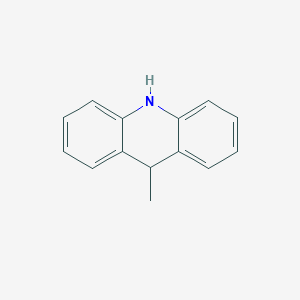

9-Methyl-9,10-dihydroacridine

Vue d'ensemble

Description

9-Methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. It is characterized by a nitrogen-containing heterocyclic structure, which is a common feature in many biologically active molecules. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9,10-dihydroacridine typically involves the reduction of acridinium salts. One common method includes the reduction of 10-methylacridinium iodide using sodium methoxide in methanol or sodium ethoxide in ethanol . The reaction mixture is stirred at room temperature until a colorless solution is formed.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions similar to those used in laboratory settings, with appropriate scaling and optimization for industrial efficiency.

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions to form acridone derivatives.

Reduction: The compound can be reduced further, although specific conditions and reagents for such reductions are less commonly reported.

Common Reagents and Conditions:

Oxidizing Agents: Manganese porphyrins, dioxygen.

Reducing Agents: Sodium methoxide, sodium ethoxide.

Solvents: Methanol, ethanol, benzonitrile.

Major Products:

Oxidation: 10-Methyl-(9,10H)-acridone.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Neuroprotective Agents

One of the most promising applications of 9-methyl-9,10-dihydroacridine derivatives is in the development of neuroprotective agents for treating neurodegenerative diseases such as Alzheimer's disease (AD). Research has demonstrated that derivatives of this compound exhibit effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters associated with cognitive function.

- Case Study : A study investigated novel 9-phosphoryl derivatives of 9,10-dihydroacridines, which showed high inhibition rates against AChE and BChE. These compounds also demonstrated significant antioxidant activity and favorable pharmacokinetic profiles, indicating their potential as lead compounds for AD therapy .

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Studies have reported that certain derivatives possess antibacterial, antiviral, and antifungal activities.

- Case Study : The compound 3,6-diamino-10-methyl-9,10-dihydroacridine was evaluated for its mutagenic effects and potential clastogenicity. It was found to induce reverse mutations in bacterial strains and exhibited significant antimicrobial activity against various pathogens including Escherichia coli and Proteus vulgaris .

Organic Synthesis and Catalysis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic methodologies.

- Case Study : Recent research highlighted the use of this compound in enantioselective α-alkylation reactions. This method provided high yields and excellent enantioselectivities, showcasing its utility in producing chiral compounds .

Quantum Chemistry Applications

The study of quantum tunneling mechanisms involving this compound has opened avenues for understanding hydride transfer reactions.

- Case Study : Investigations into the reactivity of 9-substituted 10-methyl-9,10-dihydroacridines revealed insights into their interactions with hydride acceptors. This research contributes to the fundamental understanding of reaction mechanisms at a molecular level .

Data Summary Table

Mécanisme D'action

The mechanism of action of 9-Methyl-9,10-dihydroacridine varies depending on its application:

Photocatalytic Reactions: In the presence of manganese porphyrins and dioxygen, the compound undergoes hydrogen-atom transfer, leading to the formation of a hydroperoxo complex and subsequent oxidation to acridone.

Antibacterial Activity: The compound promotes FtsZ polymerization and disrupts the formation of the Z-ring at the bacterial division site, leading to cell death.

Comparaison Avec Des Composés Similaires

10-Methyl-9,10-dihydroacridine: Similar in structure but differs in the position of the methyl group.

9,9-Dimethyl-9,10-dihydroacridine: Contains an additional methyl group at the 9-position, affecting its chemical properties and applications.

Acridine: The parent compound without the methyl group, used widely in various chemical and biological studies.

Uniqueness: 9-Methyl-9,10-dihydroacridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo specific oxidation and substitution reactions makes it valuable in synthetic chemistry and materials science.

Activité Biologique

9-Methyl-9,10-dihydroacridine is a compound belonging to the dihydroacridine class, characterized by its fused ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and neuroprotective research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is CHN, indicating it consists of 15 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. Its structure allows for various interactions with biological molecules, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Research indicates that derivatives of 9,10-dihydroacridine exhibit strong antibacterial properties against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). These compounds disrupt bacterial cell division by promoting FtsZ polymerization and interfering with Z-ring formation during cell division .

- Antioxidant Activity : Some studies have shown that derivatives of this compound possess significant radical-scavenging abilities comparable to established antioxidants like Trolox. This property suggests potential applications in mitigating oxidative stress-related conditions .

- Neuroprotective Effects : Certain derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. These compounds may help in reducing β-amyloid aggregation and improving cognitive function .

Antibacterial Efficacy

A study published in Nature detailed the antibacterial efficacy of 9,10-dihydroacridine derivatives against drug-resistant strains. The findings demonstrated that these compounds effectively inhibited bacterial growth by interfering with essential cellular processes. The study highlighted the need for further development of these compounds as potential therapeutic agents against resistant bacterial infections .

Neuroprotective Potential

Another investigation focused on the neuroprotective properties of certain this compound derivatives. The research indicated that these compounds could inhibit AChE and BChE activity effectively while exhibiting antioxidant properties. This dual action positions them as promising candidates for treating Alzheimer's disease .

Data Table: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

9-methyl-9,10-dihydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBQDIFAHYIUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2NC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572005 | |

| Record name | 9-Methyl-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4217-52-1 | |

| Record name | 9-Methyl-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.